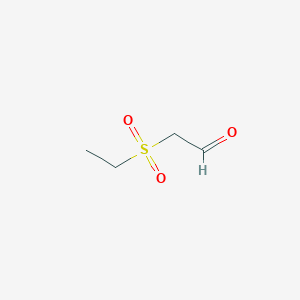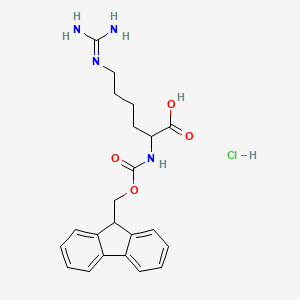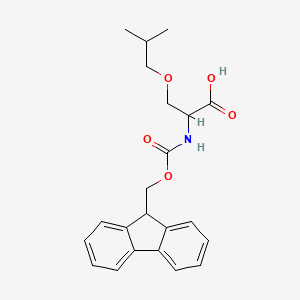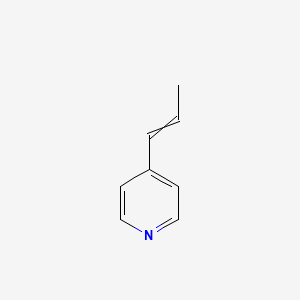![molecular formula C9H12N2O5 B12515827 1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]-2-pyrimidinone](/img/structure/B12515827.png)
1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]-2-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zebularine is a nucleoside analog of cytidine, known for its role as a DNA methylation inhibitor. It is a chemically stable compound that displays anti-tumor properties by inhibiting DNA methylation and tumor growth both in vitro and in vivo . Zebularine is a transition state analog inhibitor of cytidine deaminase, binding to the active site as covalent hydrates .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Zebularine can be synthesized through various methods. One common synthetic route involves the reaction of 2-pyrimidinone with 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose in the presence of a Lewis acid catalyst. The reaction proceeds through the formation of a glycosidic bond, followed by deprotection to yield zebularine .
Industrial Production Methods
Industrial production of zebularine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product suitable for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
Zebularine undergoes various chemical reactions, including:
Oxidation: Zebularine can be oxidized to form reactive intermediates.
Reduction: Reduction reactions can modify the functional groups on zebularine.
Substitution: Zebularine can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in zebularine reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from zebularine reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield various substituted nucleoside analogs .
Aplicaciones Científicas De Investigación
Zebularine has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study DNA methylation and its effects on gene expression.
Biology: Employed in research on epigenetic regulation and gene silencing mechanisms.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit DNA methylation and reactivate tumor suppressor genes
Industry: Utilized in the development of epigenetic therapies and as a prototype for cancer chemoprevention.
Mecanismo De Acción
Zebularine exerts its effects by acting as a transition state analog inhibitor of cytidine deaminase. It binds to the active site of the enzyme as covalent hydrates, thereby inhibiting its activity. This inhibition leads to the depletion of DNA methyltransferase 1 protein, resulting in DNA hypomethylation. Zebularine also forms stable complexes with DNA methyltransferases, trapping and inactivating them in the form of covalent protein-DNA adducts .
Comparación Con Compuestos Similares
Similar Compounds
5-Azacytidine: Another DNA methylation inhibitor that acts through a similar mechanism by inhibiting DNA methyltransferase activity.
2-Deoxy-5-azacytidine: A structurally similar compound that also inhibits DNA methylation and is used in the treatment of hematologic malignancies.
Uniqueness of Zebularine
Zebularine is unique due to its chemical stability and low toxicity compared to other DNA methylation inhibitors. It has shown effectiveness in inhibiting tumor growth with minimal side effects, making it a promising candidate for epigenetic therapy .
Propiedades
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5/c12-4-5-6(13)7(14)8(16-5)11-3-1-2-10-9(11)15/h1-3,5-8,12-14H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQZTTQVRYEKCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1)C2C(C(C(O2)CO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
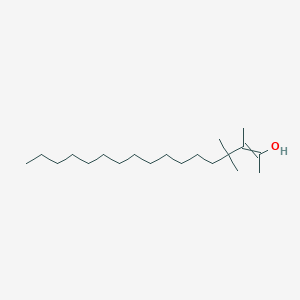

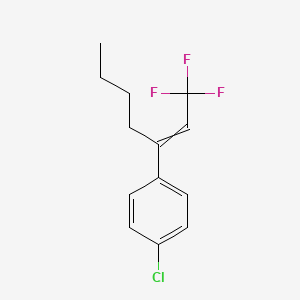
![5-[(4-Ethenyl-2-fluorophenyl)ethynyl]-1,2,3-trifluorobenzene](/img/structure/B12515758.png)
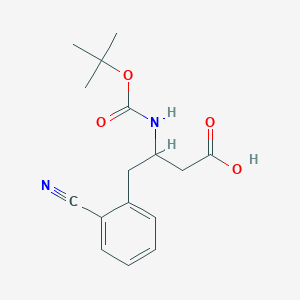
![6-[2-(3,4-Dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-{[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]methyl}oxan-3-yl 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12515778.png)
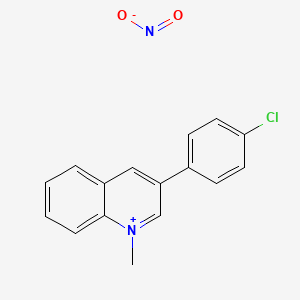

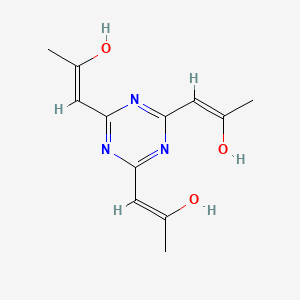
![N-{[3-(Trimethoxysilyl)propyl]carbamoyl}glycine](/img/structure/B12515814.png)
